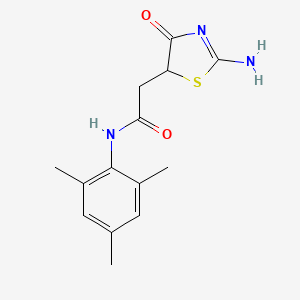![molecular formula C25H15NO6S2 B11591260 3,3'-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one)](/img/structure/B11591260.png)
3,3'-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) is a complex organic compound with a molecular formula of C25H15NO8 It is known for its unique structural features, which include a nitrophenyl group and two hydroxy-thiochromenone moieties
Vorbereitungsmethoden
The synthesis of 3,3’-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with 4-hydroxy-2H-thiochromen-2-one derivatives under basic conditions. The reaction is usually carried out in the presence of a catalyst, such as piperidine, and requires careful control of temperature and reaction time to achieve high yields .
Analyse Chemischer Reaktionen
3,3’-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as piperidine or triethylamine. Major products formed from these reactions include quinones, amines, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
3,3’-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3,3’-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) involves the selective induction of apoptosis in cancer cells. This is achieved through the generation of reactive oxygen species (ROS), which leads to the activation of p53-mediated apoptotic pathways. The compound decreases mitochondrial membrane potential and causes DNA fragmentation, ultimately resulting in cell death. Additionally, it inhibits the nuclear localization of NF-κB and downregulates the COX-2/PTGES2 cascade and MMP-2, reducing the proliferation, survival, and migration of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3,3’-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) include other bis-coumarin derivatives and nitrophenyl-containing compounds. These compounds share structural similarities but differ in their specific functional groups and reactivity. For example:
3,3’-[(4-nitrophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one): Similar structure but with a chromenone moiety instead of thiochromenone.
3,3’-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one): Similar structure but with a chromenone moiety instead of thiochromenone.
The uniqueness of 3,3’-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C25H15NO6S2 |
|---|---|
Molekulargewicht |
489.5 g/mol |
IUPAC-Name |
2-hydroxy-3-[(2-hydroxy-4-oxothiochromen-3-yl)-(3-nitrophenyl)methyl]thiochromen-4-one |
InChI |
InChI=1S/C25H15NO6S2/c27-22-15-8-1-3-10-17(15)33-24(29)20(22)19(13-6-5-7-14(12-13)26(31)32)21-23(28)16-9-2-4-11-18(16)34-25(21)30/h1-12,19,29-30H |
InChI-Schlüssel |
JMODBWBBHLUNNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(S2)O)C(C3=CC(=CC=C3)[N+](=O)[O-])C4=C(SC5=CC=CC=C5C4=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(3-chlorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one](/img/structure/B11591180.png)
![benzyl 6-[4-(acetyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11591189.png)
![3,7-Bis(2-phenylacetyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B11591192.png)
![ethyl {4-[(Z)-(5-oxo-1-propyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate](/img/structure/B11591195.png)
![3-{(Z)-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11591203.png)
![ethyl 4-[1,3-dimethyl-5-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B11591209.png)


![5-[1-(3-Chlorophenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11591226.png)
![2-[(4E)-4-(2-chloro-4,5-dimethoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11591231.png)
![1-[3-(4-Methyl-3-nitrophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B11591236.png)
![2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11591239.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-(5-methylfuran-2-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11591242.png)
![(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11591252.png)
